6-(2,4-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells, such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and disrupting cell division.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, depending on the target and concentration. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In bacteria and viruses, it has been shown to inhibit growth and replication. In plants, it has been shown to inhibit photosynthesis and disrupt membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified using standard techniques. However, it also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity. Its mechanism of action is not fully understood, which may hinder its optimization and development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(2,4-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and bacterial infections. Another direction is to explore its potential as a fluorescent probe and as a component in organic electronics. Additionally, its potential as a herbicide and insecticide in agriculture can be further evaluated. Further studies are needed to fully understand its mechanism of action and optimize its properties for specific applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and optimize its properties for specific applications.
Synthesemethoden
The synthesis of 6-(2,4-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-Dimethylphenyl hydrazine, 4-(trifluoromethyl)benzaldehyde, and 2-amino-1,3,4-thiadiazole in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antimicrobial activities. In material science, it has been explored for its potential as a fluorescent probe and as a component in organic electronics. In agriculture, it has been evaluated for its herbicidal and insecticidal properties.
Eigenschaften
Molekularformel |
C18H13F3N4S |
---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-(2,4-dimethylphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-3-8-14(11(2)9-10)16-24-25-15(22-23-17(25)26-16)12-4-6-13(7-5-12)18(19,20)21/h3-9H,1-2H3 |
InChI-Schlüssel |
NKWJLVHGMFIAPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.